molecular formula C9H8Cl4N2 B13747541 3-Amino-6,8-dichloroquinoline dihydrochloride

3-Amino-6,8-dichloroquinoline dihydrochloride

Cat. No.: B13747541
M. Wt: 286.0 g/mol
InChI Key: HPWBENKOWSCOCS-UHFFFAOYSA-N
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Description

3-Amino-6,8-dichloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H6Cl2N2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dichloroquinoline dihydrochloride typically involves the chlorination of 3-aminoquinoline followed by the formation of the dihydrochloride salt. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6 and 8 positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dichloroquinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Nitro derivatives of quinoline.

    Reduction: Amino derivatives with reduced chlorine content.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6,8-dichloroquinoline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dichloroquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. In the context of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and proteins, disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,7-dichloroquinoline dihydrochloride
  • 4-Amino-6,8-dichloroquinoline
  • 3-Amino-7-methylquinoline dihydrochloride

Uniqueness

3-Amino-6,8-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential for forming diverse derivatives. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C9H8Cl4N2

Molecular Weight

286.0 g/mol

IUPAC Name

6,8-dichloroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H6Cl2N2.2ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;;/h1-4H,12H2;2*1H

InChI Key

HPWBENKOWSCOCS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)N.Cl.Cl

Origin of Product

United States

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